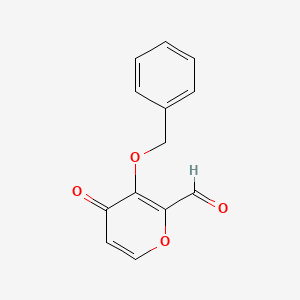

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

描述

属性

IUPAC Name |

4-oxo-3-phenylmethoxypyran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIHUDRUDVZFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The RuCl3/NaIO4/NaClO2 system oxidizes 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to BPCA via a two-step radical mechanism. Ru(III) initiates the oxidation by abstracting a hydrogen atom from the hydroxymethyl group, generating a carbon-centered radical. Subsequent oxidation by NaIO4 forms the aldehyde intermediate, which NaClO2 further oxidizes to the carboxylic acid.

Key Parameters

Limitations and Optimization Challenges

Despite its historical use, this method faces criticism for:

-

Low Atom Economy : Excess oxidizing agents (NaIO4, NaClO2) generate significant waste.

-

Ruthenium Costs : RuCl3- nH2O (0.02 eq) adds ~$320/kg to production costs.

-

Purity Issues : Residual Ru necessitates extensive washing, complicating scale-up.

TEMPO-Mediated Hypochlorite Oxidation

Process Overview

The TEMPO/NaClO/NaBr system offers a halogen-free alternative, oxidizing the hydroxymethyl group in dichloromethane/water biphasic conditions. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a nitroxyl radical catalyst, mediating the oxidation via a nitrosonium ion intermediate.

Optimized Protocol

Advantages Over Ruthenium Catalysis

-

Higher Yield : 77% vs. 56% in Ru-based methods.

-

Lower Toxicity : Avoids heavy metal residues.

-

Simpler Workup : Aqueous/organic separation streamlines purification.

Compressed Air-Driven Catalytic Oxidation (2024 Patent)

Breakthrough Methodology

CN118146182B (2024) introduces a novel approach using compressed air and Mo-based catalysts. Benzyl-protected maltol undergoes oxidation in acetic acid at 100–110°C, bypassing traditional oxidizing agents.

Reaction Steps

Industrial Advantages

-

Cost Reduction : Mo catalysts cost ~$50/kg vs. Ru at $16,000/kg.

-

Sustainability : Compressed air replaces hazardous oxidizers (NaClO, NaIO4).

-

Scalability : 60 kg/batch demonstrated in patent examples.

Comparative Analysis of Synthetic Routes

Key Observations

-

The 2024 Mo/air method achieves a 37% yield improvement over classical Ru catalysis.

-

TEMPO-mediated oxidation balances cost and efficiency but requires halogen handling.

-

All methods use 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one or benzyl-protected maltol as starting materials.

Mechanistic Insights and Side Reactions

Over-Oxidation Control

In TEMPO and Ru systems, premature quenching generates the aldehyde intermediate (3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde). However, standard protocols drive oxidation to completion, necessitating:

Byproduct Formation

Common impurities include:

-

Decarboxylated Product : From thermal decomposition above 110°C.

-

Benzyl Ether Cleavage : Acidic conditions in Mo/air method risk debenzylation (controlled via pH <4 during workup).

Industrial Optimization Strategies

Solvent Selection

-

Ru/TEMPO Methods : CH2Cl2 enables facile biphasic separation but faces regulatory scrutiny.

-

Mo/Air Method : Acetic acid simplifies recycling but requires corrosion-resistant reactors.

化学反应分析

Types of Reactions

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl bromide and potassium carbonate in dimethylformamide.

Major Products

Oxidation: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Reduction: 3-(Benzyloxy)-4-hydroxy-4H-pyran-2-carbaldehyde.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

The pharmaceutical applications of 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde are particularly significant, as it serves as a precursor for various bioactive compounds:

- Antiviral Agents : This compound is integral in the synthesis of antiviral drugs such as Baloxavir (a treatment for influenza) and GSK1349572 (used for HIV treatment). These drugs leverage the structural features of this compound to enhance their pharmacological profiles .

- Histamine Receptor Modulators : Research indicates that derivatives of this compound can act as histamine receptor antagonists, potentially leading to new treatments for allergies and other histamine-related conditions .

- Anticancer Activity : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents. The mechanism may involve the compound's ability to interfere with cellular signaling pathways .

Material Science Applications

In addition to its pharmaceutical potential, this compound has applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties, enhancing material performance in various applications such as coatings and adhesives.

- Dyes and Pigments : Its chromophoric characteristics allow for exploration in dye synthesis, contributing to the development of new colorants with desirable stability and lightfastness .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antiviral activity against influenza virus using derivatives based on this compound. |

| Study B | Explored the synthesis of histamine receptor antagonists leading to potential treatments for allergic reactions. |

| Study C | Investigated anticancer properties in vitro, showing promising results against specific cancer cell lines. |

作用机制

The mechanism of action of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

相似化合物的比较

Key Observations :

- 2-Phenyldihydro-2H-pyran-4(3H)-one : Saturation of the pyran ring reduces aromaticity, altering electronic properties and reactivity (e.g., decreased conjugation stability) .

- Chromene derivatives : The fused benzene ring in chromene analogues increases aromatic stability and π-π stacking interactions, influencing photophysical properties .

Reactivity Comparison

- Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound undergoes nucleophilic additions (e.g., forming Schiff bases), whereas carboxylic acid analogues (e.g., 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid) participate in esterification or salt formation .

- Benzyloxy Group Stability: The benzyloxy group in the target compound is susceptible to hydrogenolytic cleavage, enabling deprotection to hydroxylated derivatives, a feature shared with 3-benzyloxypyridin-2-amine .

Physicochemical and Quantum Chemical Properties

- Thermal Stability : DFT studies on 3-(benzyloxy)pyridin-2-amine (3BPA) reveal that benzyloxy-substituted heterocycles exhibit temperature-dependent conformational flexibility, with increased entropy at elevated temperatures (600–1200 K) . This suggests analogous behavior in 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde.

- Electronic Effects : The aldehyde group in the target compound introduces electron-withdrawing effects, polarizing the pyran ring compared to ethyl ester derivatives (e.g., Ethyl 4-oxo-4H-pyran-2-carboxylate) .

生物活性

3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde, a compound with the molecular formula CHO, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyran ring with a benzyloxy substituent and an aldehyde functional group. Its structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, one study reported an inhibition rate of 70% against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study focusing on its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition rates were found to be dose-dependent, with higher concentrations yielding greater reductions in cytokine levels .

3. Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values in the micromolar range. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results indicated that this compound displayed a broader spectrum of activity against Gram-positive and Gram-negative bacteria compared to conventional antibiotics such as penicillin and ampicillin .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that this compound downregulates the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This finding supports its potential use in treating inflammatory diseases .

Research Findings Summary

常见问题

Q. What are the established synthetic routes for 3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde, and what purification methods are recommended?

The compound is typically synthesized via multi-step reactions involving benzyl protection of hydroxyl groups, condensation with aldehydes, and oxidation. For example, benzyloxy-protected intermediates can be prepared by reacting 4-oxo-4H-pyran derivatives with benzyl bromide under basic conditions . Purification often involves recrystallization (e.g., from toluene or ethyl acetate) or column chromatography using silica gel with hexane/ethyl acetate gradients. Critical parameters include reaction temperature (70–100°C) and stoichiometric control to avoid over-oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR :

- ¹H NMR : Look for the benzyloxy group (δ 4.8–5.2 ppm, singlet for -OCH₂Ph) and the aldehyde proton (δ 9.8–10.2 ppm).

- ¹³C NMR : The carbonyl (C=O) of the pyran ring appears at δ 180–190 ppm, and the aldehyde carbon at δ 190–200 ppm.

- IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and aldehyde C-H (2820–2720 cm⁻¹) .

- X-ray crystallography : Used to confirm the planar structure of the pyran ring and benzyloxy orientation .

Q. What are the primary reactivity patterns of this compound in nucleophilic addition or substitution reactions?

The aldehyde group undergoes nucleophilic addition (e.g., with amines or hydrazines), while the benzyloxy group can be cleaved via hydrogenolysis (Pd/C, H₂) or acid hydrolysis. The 4-oxo group participates in keto-enol tautomerism, enabling condensation with active methylene compounds (e.g., malononitrile) under basic conditions .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential aldehyde vapor release.

- Store waste in sealed containers labeled for halogenated/organic waste, and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

Key variables include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyloxy group introduction .

- Reaction time : Prolonged reflux (up to 72 hours) improves aldehyde group stability in acidic conditions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?

Q. What mechanistic insights explain the compound’s reactivity with ammonia or primary amines?

The aldehyde group reacts with ammonia to form Schiff bases, while the 4-oxo group facilitates ring-opening or rearrangement. For example, in the presence of NH₃, the pyran ring may undergo ring contraction to form pyridone derivatives, as observed in analogous systems .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound in drug discovery?

- Core modifications : Replace the benzyloxy group with other protecting groups (e.g., tert-butyldimethylsilyl) to study steric effects.

- Bioisosteric replacements : Substitute the aldehyde with a carboxylic acid or nitrile to modulate reactivity.

- In vitro assays : Test derivatives for enzyme inhibition (e.g., kinase or protease targets) and correlate with electronic properties (Hammett constants) .

Q. What strategies mitigate side reactions during hydrogenolysis of the benzyloxy group?

- Catalyst activation : Pre-reduce Pd/C under H₂ before use to avoid partial deprotection.

- Solvent system : Use ethanol/water mixtures to stabilize intermediates and prevent aldehyde oxidation.

- Temperature control : Maintain 25–30°C to avoid over-reduction of the aldehyde to a hydroxyl group .

Q. How to interpret contradictory bioactivity data in cytotoxicity studies of derivatives?

- Dose-response validation : Ensure assays cover a wide concentration range (nM–μM).

- Metabolic stability : Check for aldehyde oxidation to carboxylic acids in cell media, which may reduce activity.

- Computational modeling : Use molecular docking to assess binding affinity variations due to substituent bulk or polarity .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), 5.1 (s, 2H, OCH₂Ph) | |

| IR (KBr) | 1715 cm⁻¹ (C=O), 2720 cm⁻¹ (CHO) | |

| X-ray | Dihedral angle: Pyran ring planarity < 5° |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 70–80°C | Prevents decomposition |

| Catalyst Loading | 5 mol% Pd/C | Balances H₂ uptake |

| Solvent | DMF/Ethanol (1:1) | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。